molecular formula C30H46O4 B1161012 Hederagonic acid CAS No. 466-01-3

Hederagonic acid

Cat. No.: B1161012
CAS No.: 466-01-3
M. Wt: 470.7 g/mol
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Description

Hederagonic acid, also known as 23-hydroxy-3-oxo-olean-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid based on the oleanane scaffold. This compound is related to hederagenin, which is found in Hedera helix (common ivy). This compound can be accessed from hederagenin via oxidation of the C-3 hydroxy group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic approach to hederagonic acid involves several multi-step one-pot reactions, which minimize the number of steps and reduce preparative effort. The synthesis starts from oleanolic acid, a commercially available material. Catalytic C–H functionalization is achieved at unusually low temperatures, allowing this compound to be prepared in as few as four steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of oleanolic acid as a starting material suggests that large-scale production could be feasible, given the availability of oleanolic acid in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Hederagonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of hederagenin to this compound is a key reaction in its synthesis .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium permanganate for oxidation reactions. The reactions are typically carried out at room temperature, which is advantageous for maintaining the stability of the compound .

Major Products: The major product formed from the oxidation of hederagenin is this compound itself. Other products may include derivatives of this compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of hederagonic acid involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the nuclear translocation of IRF3 and p65, disrupting the STING/IRF3/NF-κB signaling pathway. This mechanism is crucial for its anti-inflammatory effects .

Comparison with Similar Compounds

Hederagonic acid is similar to other pentacyclic triterpenoids, such as hederagenin and oleanolic acid. its unique structure and biological activities distinguish it from these compounds. Hederagenin, for example, is a precursor to this compound and shares a similar oleanane scaffold . Oleanolic acid, on the other hand, is used as a starting material in the synthesis of this compound .

List of Similar Compounds:
  • Hederagenin
  • Oleanolic acid
  • Ursolic acid
  • Betulinic acid

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Biological Activity

Hederagonic acid (C30H46O4) is a natural pentacyclic triterpenoid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and metabolic disorders. This article explores the pharmacological effects of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C30H46O4, with a molecular weight of 474.70 g/mol. It is predominantly found in various medicinal plants, particularly those belonging to the Araliaceae and Ranunculaceae families.

Table 1: Key Structural Features of this compound

FeatureDescription
Molecular FormulaC30H46O4
Molecular Weight474.70 g/mol
SolubilityInsoluble in water; slightly soluble in methanol and ethanol
Functional GroupsHydroxyl (-OH), Carboxyl (-COOH)

Anti-Cancer Properties

Numerous studies have demonstrated that this compound and its derivatives exhibit significant anti-cancer properties. These compounds inhibit cancer cell proliferation, induce apoptosis, and modulate autophagy. Key molecular targets include:

  • STAT3 : Involved in cell survival and proliferation.
  • PI3K/AKT : A critical pathway for cell growth and survival.
  • NF-κB : Regulates genes involved in inflammation and cell survival.

A systematic review highlighted that this compound derivatives can enhance cytotoxicity against various cancer cell lines by introducing different substituents at specific positions on the molecule .

Anti-Inflammatory Effects

This compound also exhibits potent anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines through the modulation of pathways such as NF-κB and MAPK. This action suggests potential therapeutic applications for inflammatory diseases .

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionReferences
Anti-CancerInduces apoptosis; inhibits proliferation ,
Anti-InflammatoryModulates cytokine production; inhibits NF-κB
Anti-MicrobialExhibits activity against various pathogens
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

Research has shown promising results regarding the application of this compound in clinical settings. One notable study evaluated its efficacy in a preclinical model of cancer:

  • Case Study: Efficacy Against Breast Cancer
    • Objective : To assess the anti-cancer effects of this compound on MCF-7 breast cancer cells.
    • Findings : Treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to control groups.

This study underscores the potential for developing this compound as a therapeutic agent against breast cancer.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXZTKJFWJFMJG-AOIBKUJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity of Hederagonic Acid reported in the provided research?

A1: this compound has been identified as a glycogen phosphorylase (GP) inhibitor. [, ] This enzyme plays a crucial role in glucose metabolism by breaking down glycogen. Inhibition of GP could be relevant for managing conditions like type 2 diabetes.

Q2: How potent is this compound as a glycogen phosphorylase inhibitor compared to other similar compounds?

A2: Studies show that this compound exhibits moderate potency in inhibiting glycogen phosphorylase, with an IC50 value ranging from 53 to 103 μmol·L−1. [, ] Interestingly, the addition of a 23-hydroxy or 24-hydroxy group to the oleanane skeleton, as seen in Arjunolic Acid and Bayogenin, appears to negatively impact GP inhibition. []

Q3: Can you describe a notable achievement in the synthesis of this compound?

A3: Researchers have developed a concise semisynthetic route to this compound, achieving the shortest synthesis of this oleanane triterpene to date. [, ] This approach involves several multi-step one-pot reactions, minimizing the total number of steps and simplifying the preparation process. Significantly, it utilizes catalytic C–H functionalization at remarkably low temperatures. []

Q4: Besides its role as a GP inhibitor, has this compound demonstrated other biological activities?

A4: Yes, this compound analogs, structurally modified versions of the parent compound, have shown promise as potent anti-inflammatory agents. [] Furthermore, these analogs demonstrated a protective effect against LPS-induced acute lung injury, suggesting their potential therapeutic application in inflammatory diseases. []

Q5: What is the structural characterization of this compound?

A5: While the provided abstracts lack specific spectroscopic data, this compound is an oleanane-type triterpenoid. Its structure is derived from the oleanane skeleton, a common framework found in numerous natural products. Further investigation into resources like PubChem or ChemSpider would provide the molecular formula, weight, and detailed spectroscopic information.

Q6: Has this compound been identified in any natural sources?

A6: Yes, this compound has been isolated from various plant sources. Researchers identified it in the roots of Pulsatilla cernua, a plant used in traditional Chinese medicine. [] Additionally, it was found in Dipsacus azureus [] and the stem bark of Manilkara zapota. [] This suggests a potential for exploring its traditional medicinal uses for modern applications.

Q7: Are there any studies investigating the environmental impact or degradation of this compound?

A7: Currently, the provided research abstracts do not offer information regarding the environmental impact, degradation pathways, or ecotoxicological effects of this compound. Addressing these aspects would require further research and analysis focusing on the compound's fate and potential effects within ecological systems.

Q8: What are the future directions for research on this compound?

A8: Future research on this compound could explore:

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the this compound structure to understand the impact on its potency, selectivity, and other pharmacological properties. [, ]
  • Pharmacokinetic and Pharmacodynamic (PK/PD) investigations: Studying the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and understand its behavior in biological systems. []

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